(S)-Temazepam

Description

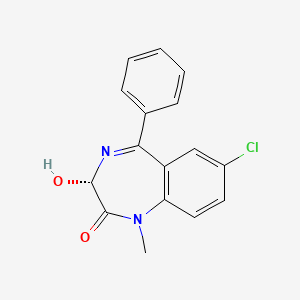

Structure

2D Structure

3D Structure

Properties

CAS No. |

52432-56-1 |

|---|---|

Molecular Formula |

C16H13ClN2O2 |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

(3S)-7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/t15-/m0/s1 |

InChI Key |

SEQDDYPDSLOBDC-HNNXBMFYSA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Characterization of S Temazepam

Elucidation of Absolute Configuration at the Chiral Center (C-3)

The absolute configuration of the enantiomers of temazepam and related 3-hydroxybenzodiazepines has been established through chiroptical methods, specifically by comparing their circular dichroism (CD) spectra to those of oxazepam enantiomers with known absolute stereochemistry. researchgate.net For instance, the (+)-enantiomers of certain 3-carboxy-1,4-benzodiazepine derivatives, which share a similar chromophoric system, exhibit a positive CD peak at 248 nm, allowing for the assignment of the (3S) configuration to the (+)-enantiomers of temazepam and its analogs. researchgate.net The Cahn-Ingold-Prelog priority rules are applied to assign the (R) or (S) designation based on the spatial arrangement of substituents around the C-3 chiral center. libretexts.org

Configurational Stability and Chiral Inversion Dynamics

A critical aspect of the stereochemistry of (S)-temazepam is its configurational stability, or lack thereof. Temazepam, along with other 3-hydroxybenzodiazepines like oxazepam and lorazepam, is known to undergo bidirectional chiral inversion, also known as racemization, in solution. nih.govbiomedgrid.comwikipedia.org This process involves the interconversion of the (S) and (R) enantiomers.

This compound is susceptible to spontaneous racemization in polar solvents, a phenomenon that complicates its enantioselective analysis. researchgate.netnih.gov The rate of this chiral inversion is influenced by the solvent environment. The racemization process is often attributed to a ring-chain tautomerism mechanism. mdpi.com In aqueous solutions, the rate of racemization is significant, while in some polar organic solvents, the stability might be slightly different. researchgate.netcardiff.ac.uk The use of certain organic modifiers in chromatography can influence the rate of racemization. researchgate.net For example, the addition of acetic acid to the mobile phase in HPLC has been shown to inhibit enantiomerization. researchgate.net

Table 1: Spontaneous Racemization of this compound in Various Solvents This table is for illustrative purposes. Specific kinetic data for this compound across a wide range of solvents is not readily available in the provided search results. The data for oxazepam is often used as a reference due to similar behavior.

| Solvent System | Observation | Reference |

| Aqueous Buffer (pH 7.5) | Rapid racemization observed for the related compound oxazepam, with a half-life of 1.9 minutes at 23°C. researchgate.net | researchgate.net |

| Aqueous Buffer (pH 8) | Enantiomerization barrier of approximately 90 kJ mol⁻¹ and half-life of about 21 minutes at 25°C for temazepam. researchgate.net | researchgate.net |

| Polar Organic Solvents (e.g., Acetonitrile/Water) | Spontaneous chiral inversion occurs, posing a challenge for HPLC separation. researchgate.netnih.gov | researchgate.netnih.gov |

| Acetonitrile/1% Triethylamine Acetate (B1210297) Buffer (TEAA) | HPLC method developed to suppress chiral inversion by maintaining low temperatures (12°C). researchgate.netnih.gov | researchgate.netnih.gov |

| n-hexane/i-PrOH/MeOH with Acetic Acid | Addition of 0.1% acetic acid inhibits on-column enantiomerization during HPLC. researchgate.net | researchgate.net |

The rate of racemization of this compound is highly dependent on temperature. Lowering the temperature can significantly slow down or even suppress the chiral inversion process. researchgate.netoup.com This principle is utilized in analytical techniques like HPLC to achieve enantioseparation. For instance, in the HPLC separation of temazepam enantiomers, maintaining the column at a reduced temperature, such as 12°C, is crucial to prevent on-column racemization. researchgate.netnih.gov Studies on the related compound oxazepam have shown that at temperatures above 13°C, peak coalescence occurs during chromatography due to racemization. oup.com

Dynamic chromatographic techniques, such as dynamic micellar electrokinetic chromatography (DMEKC), have been employed to determine the enantiomerization barriers of temazepam. researchgate.netpsu.edu These studies allow for the calculation of kinetic activation parameters like the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Table 2: Temperature-Dependent Racemization Data for Temazepam This table presents data derived from studies on the enantiomerization kinetics of temazepam and related compounds.

| Temperature (°C) | Technique | Key Finding | Reference |

| 0 - 30 | DMEKC | Determination of temperature-dependent enantiomerization barriers. researchgate.net | researchgate.net |

| 12 | HPLC | Successful enantioseparation achieved by suppressing chiral inversion. researchgate.netnih.gov | researchgate.netnih.gov |

| >13 | HPLC | Peak coalescence observed for the related compound oxazepam, indicating racemization. oup.com | oup.com |

| 25 | DMEKC | Enantiomerization barrier (ΔG‡) of ~90 kJ mol⁻¹ and half-life of ~21 min. researchgate.net | researchgate.net |

Enantiomeric Purity Assessment and Stereoisomeric Relationship

The assessment of the enantiomeric purity of this compound is essential for understanding its specific biological activity. Chiral high-performance liquid chromatography (HPLC) is a primary method for this purpose. researchgate.net These methods often employ chiral stationary phases (CSPs), such as derivatized cyclodextrins, that can differentiate between the two enantiomers. researchgate.netnih.gov However, due to the aforementioned racemization, these analyses must be conducted under conditions that minimize chiral inversion, typically at low temperatures. researchgate.netnih.gov

The stereoisomeric relationship between this compound and (R)-temazepam is that of enantiomers. Enantiomers are non-superimposable mirror images of each other and, in an achiral environment, possess identical physical and chemical properties. nih.gov However, in a chiral environment, such as the human body with its chiral receptors and enzymes, enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.govresearchgate.net The (S)-enantiomer of temazepam is reported to have a much higher affinity for the benzodiazepine (B76468) receptor binding site compared to the (R)-enantiomer. researchgate.net

Advanced Synthetic Methodologies for S Temazepam and Analogs

Enantioselective Synthetic Routes

Direct asymmetric synthesis of (S)-temazepam is not widely reported in the literature. The principal method for obtaining the enantiomerically pure compound involves the synthesis of a racemic mixture, followed by chiral resolution. The synthesis of racemic temazepam, or (RS)-7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, can be achieved through various established routes, including the treatment of diazepam N-oxide with acetic anhydride, which prompts a Polonovski rearrangement, followed by hydrolysis of the resulting acetate (B1210297) ester. wikipedia.org

Once the racemic mixture is produced, the separation of the (S)- and (R)-enantiomers is the critical step to isolate this compound. This process, known as chiral resolution, leverages the different interactions of the enantiomers with a chiral environment. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose, utilizing various chiral stationary phases (CSPs) to achieve separation. scielo.org.mxnih.govmdpi.comresearchgate.net Capillary Electrophoresis (CE) using chiral selectors has also proven effective. scielo.org.mxjmcs.org.mx

The enantiomers of 3-hydroxy-1,4-benzodiazepines like temazepam are known to possess different biological activities. scielo.org.mx For instance, studies on the related compound oxazepam have shown that the S (+)-enantiomer is significantly more potent than the R (-)-enantiomer. nih.gov This difference in potency underscores the importance of effective enantioselective methods to access single-enantiomer forms for targeted research and potential therapeutic applications.

Interactive Table: Chiral Separation Methods for Temazepam Enantiomers

| Separation Technique | Chiral Stationary Phase (CSP) / Selector | Key Findings | Reference(s) |

|---|---|---|---|

| HPLC | Chiral AGP (α1-acid glycoprotein) column | Successful separation of R,S-temazepam enantiomers. | cambridge.orgnih.gov |

| HPLC | Derivatized Cyclodextrin-Bonded Phase (Cyclobond I-2000 RSP) | Achieved a peak resolution of 1.8 for temazepam enantiomers at 12°C. | researchgate.net |

| HPLC | Human Serum Albumin (HSA) based column | Separation of enantiomers was achieved; binding was influenced by allosteric modifiers. | nih.gov |

| Capillary Electrophoresis (CE) | Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | Effective enantiomeric resolution of temazepam was achieved using HSβCD as a chiral selector. | scielo.org.mxjmcs.org.mx |

Stereocontrolled Derivatization Strategies

Once isolated, this compound can serve as a chiral scaffold for further chemical modification. Stereocontrolled derivatization involves chemically altering the molecule at specific sites, such as the N1-position, while preserving the stereochemical integrity of the chiral center at the C3-position. A significant application of this strategy is the synthesis of precursors for radiolabeled ligands used in medical imaging research.

A prime example is the synthesis of the tosylated precursor for [¹⁸F]Fluoroethyltemazepam, a Positron Emission Tomography (PET) ligand. The synthesis begins with the isolated this compound enantiomer. The derivatization is a two-step process designed to introduce a reactive group for subsequent radiolabeling.

Alkylation at N1: The nitrogen at the N1 position is alkylated using 2-(2-bromoethoxy)tetrahydro-2H-pyran. This step adds a protected hydroxyethyl (B10761427) group to the molecule.

Deprotection and Tosylation: The protecting group is removed to reveal a primary alcohol, which is then reacted with p-toluenesulfonyl chloride (TsCl) to form a tosylate. The tosyl group is an excellent leaving group, making the precursor ideal for nucleophilic substitution with the [¹⁸F]fluoride ion during radiosynthesis.

This strategic derivatization yields the precursor, (3S)-7-chloro-1-methyl-5-phenyl-3-((2-(tosyloxy)ethoxy)methyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, ready for radiolabeling, demonstrating how the (S)-enantiomer can be selectively functionalized for advanced applications while maintaining its core stereochemistry.

Interactive Table: Synthesis of the Tosylated Precursor for [¹⁸F]F-FETEM

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Addition of ethylene (B1197577) glycol to temazepam (TEM-EtOH) | Introduces a hydroxyethyl group at the N1 position. |

| 2 | Tosylation of the alcohol (TEM-EtTos) | Converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent fluorination. |

Radiosynthesis of Labeled this compound Derivatives for Preclinical Imaging Research

The development of radiolabeled molecules is essential for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of biological processes. researchgate.net By labeling a derivative of this compound with a positron-emitting radionuclide, researchers can create a radiotracer to visualize and quantify its biological targets in preclinical models.

Development of Fluorinated Ligands for Positron Emission Tomography (PET) Preclinical Applications

A novel fluorinated benzodiazepine (B76468) ligand, [¹⁸F]Fluoroethyltemazepam ([¹⁸F]F-FETEM), has been developed specifically for PET imaging of the translocator protein (TSPO). cambridge.orgnih.gov TSPO expression is upregulated in regions of neuroinflammation, making it a valuable imaging target. scielo.org.mxcambridge.org Benzodiazepines are known to bind to TSPO, which was initially characterized as a peripheral benzodiazepine receptor (PBR). scielo.org.mxcambridge.org

The choice of Fluorine-18 (¹⁸F) as the radionuclide is strategic. Its half-life of approximately 110 minutes is long enough to permit a multi-step synthesis, purification, and subsequent imaging session, yet short enough to minimize the radiation dose to the subject. scielo.org.mx The development of [¹⁸F]F-FETEM, or (3S)-7-chloro-3-[¹⁸F]fluoroethyl-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, provides a new tool for the preclinical investigation of neuroinflammatory conditions. cambridge.org

Optimization of Automated Radiosynthesis Procedures

For a radiotracer to be practical for preclinical studies, its synthesis must be efficient, reliable, and reproducible. Automated synthesis modules are employed to achieve this, minimizing operator radiation exposure and ensuring consistent production. The radiosynthesis of [¹⁸F]F-FETEM has been successfully automated in a one-pot procedure using a commercial synthesizer like the GE TRACERlab™ FXFDG module. scielo.org.mxcambridge.org

The automated process consists of several key steps:

[¹⁸F]Fluoride Trapping: The [¹⁸F]Fluoride, produced by a cyclotron, is trapped on a preconditioned anion exchange cartridge.

Elution and Complexation: The trapped fluoride (B91410) is eluted into the reactor. Kryptofix® 222 and potassium carbonate are added, and the mixture is dried via azeotropic distillation to form a reactive K/[¹⁸F]F/K2.2.2 complex. scielo.org.mx

Nucleophilic Substitution: The tosylated precursor of this compound is added to the reactor, and a nucleophilic substitution reaction occurs, where the [¹⁸F]fluoride displaces the tosylate group.

Purification: The reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges, such as C18 and Alumina N, to remove unreacted fluoride and other impurities. cambridge.org

This optimized, automated procedure allows for the production of [¹⁸F]F-FETEM within approximately 33 minutes. cambridge.orgnih.gov

Interactive Table: Automated Radiosynthesis Parameters for [¹⁸F]F-FETEM

| Parameter | Value | Significance | Reference(s) |

|---|---|---|---|

| Synthesis Time | ~33 minutes | Rapid production is crucial due to the short half-life of ¹⁸F. | cambridge.orgnih.gov |

| Radiochemical Yield (decay-corrected) | 3.7% | Provides sufficient quantities of the radiotracer for preclinical studies. | cambridge.org |

| Radiochemical Purity | >90% | High purity is essential to ensure that the PET signal originates from the target compound. | cambridge.orgnih.gov |

| Purification Method | C18 and Alumina N SPE cartridges | Allows for rapid, HPLC-free purification, simplifying the automated process. | cambridge.org |

Analytical Methodologies for Enantiomeric Resolution of S Temazepam

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the chiral separation of benzodiazepines like temazepam. scielo.org.mx The direct method, which employs a chiral stationary phase (CSP), is the most common approach, creating diastereomeric complexes that allow for differential retention and separation of the enantiomers.

The choice of the chiral stationary phase is paramount for achieving enantiomeric resolution. Different CSPs offer varied mechanisms of interaction, such as inclusion, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition.

Derivatized Cyclodextrin-Bonded Phases: These are among the most effective CSPs for separating 3-hydroxybenzodiazepines. A notable example is the Cyclobond I-2000 RSP column. Research has demonstrated successful enantioselective HPLC of temazepam using this column. nih.govresearchgate.net The chiral recognition mechanism relies on the formation of inclusion complexes between the temazepam enantiomers and the cyclodextrin cavity. The fit and stability of these complexes differ for the (S) and (R) enantiomers, leading to their separation. For temazepam, a peak resolution of 1.8 has been achieved under specific conditions. nih.gov

Protein-Based Chiral Columns: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP) found in CHIRALPAK-AGP columns, provide another powerful tool for enantioseparation. scielo.org.mx These columns function in a reversed-phase mode and offer broad enantioselectivity for a variety of compounds, including benzodiazepines. The separation mechanism is based on the stereospecific binding interactions between the drug enantiomers and the protein. Other protein-based columns, like those derived from cellulose (e.g., Chiralcel OD-R), have also been utilized for the chiral analysis of benzodiazepines. scielo.org.mx

| Chiral Stationary Phase | Example Column | Mechanism | Achieved Resolution (Temazepam) | Reference |

|---|---|---|---|---|

| Derivatized Cyclodextrin | Cyclobond I-2000 RSP | Inclusion Complexation | 1.8 | nih.gov |

| Protein-Based (Glycoprotein) | CHIRALPAK-AGP | Stereospecific Protein Binding | Data Not Specified | scielo.org.mx |

| Protein-Based (Cellulose derivative) | Chiralcel OD-R | Stereospecific Binding | Data Not Specified | scielo.org.mx |

Optimizing the mobile phase and other chromatographic parameters is critical to achieving baseline separation and good peak shape.

Mobile Phase Composition: For separations on a Cyclobond I-2000 RSP column, a reversed-phase mobile phase consisting of acetonitrile in a 1% triethylamine acetate (B1210297) (TEAA) buffer has been used effectively. nih.gov The organic modifier (acetonitrile) concentration, the type and concentration of the buffer, and the pH all play significant roles in modulating the retention and selectivity of the enantiomers.

Chromatographic Parameters: Temperature and flow rate are key parameters to control. To address the issue of spontaneous chiral inversion, analyses are often performed at reduced temperatures. For instance, maintaining the column at 12°C has been shown to be effective. nih.gov A flow rate of 0.4 ml/min has been successfully applied in the separation of temazepam enantiomers. nih.gov

A summary of optimized HPLC parameters for temazepam enantioseparation is presented below.

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Column | Cyclobond I-2000 RSP | nih.gov |

| Mobile Phase | Acetonitrile in 1% Triethylamine Acetate (TEAA) buffer | nih.gov |

| Temperature | 12°C | nih.gov |

| Flow Rate | 0.4 ml/min | nih.gov |

Detection methods in chiral HPLC must be able to quantify the separated enantiomers accurately.

Photodiode Array (PDA) Detector: A PDA detector is commonly used for quantification, with detection typically set at the UV maximum of the analyte. For temazepam, a wavelength of 230 nm is effective. nih.gov

Optical Rotation (OR) Detector: An optical rotation detector is a powerful tool for the unambiguous identification of the eluted enantiomers. nih.gov This chiroptical detector measures the angle of rotation of plane-polarized light, allowing for the positive identification of the (+) and (-) enantiomers based on their opposite optical rotation signals. nih.govaliyuncs.com This is particularly useful for confirming the elution order of the (S) and (R) forms.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis offers several advantages for chiral separations, including high efficiency, low consumption of reagents, and rapid method development. scielo.org.mx In CE, chiral resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

The selection of an appropriate chiral selector is the most critical step in developing a CE method for enantioseparation.

Sulfated Cyclodextrins (SCDs): SCDs are highly effective chiral selectors for neutral compounds like benzodiazepines. scielo.org.mx Since temazepam is neutral over a wide pH range, charged cyclodextrins are necessary to induce differential mobility between the transient diastereomeric complexes formed with each enantiomer. scielo.org.mx Various SCDs have been screened, including heptakis-6-sulfato-β-cyclodextrin (HSβCD), heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDASβCD), and heptakis-(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMSβCD). scielo.org.mx Studies have shown that HSβCD provides the highest resolution values for temazepam. scielo.org.mx

Macrocyclic Antibiotics: This class of chiral selectors, which includes glycopeptides like vancomycin, ristocetin A, and teicoplanin, has gained popularity for enantioseparations in CE. nih.govscilit.com They offer a multitude of potential interactions, including electrostatic, hydrogen bonding, and inclusion, due to their complex structures. scilit.com While specific application data for temazepam with macrocyclic antibiotics is not detailed, they represent a viable class of selectors to be screened during method development for benzodiazepines.

To efficiently optimize the many parameters influencing CE separation, experimental design methodologies are often employed. These approaches allow for the systematic evaluation of multiple factors and their interactions, leading to a robust and optimized method with fewer experiments than a traditional one-factor-at-a-time approach. unifi.itresearchgate.net

A 3-level, 4-factor fractional factorial design has been successfully applied to optimize the chiral separation of temazepam. scielo.org.mx The factors investigated were:

Type of Chiral Selector: Screening different sulfated cyclodextrins.

Concentration of Chiral Selector: Evaluating various concentrations to maximize resolution.

pH of the Background Electrolyte (BGE): Adjusting pH to influence complex formation and electroosmotic flow.

Percentage of Organic Modifier: Adding an organic modifier like methanol to improve solubility and modify selectivity.

Through such a design, the optimal conditions for the separation of temazepam were determined. scielo.org.mx The highest resolution was achieved using a 20 mM borate buffer at pH 9.0, with the addition of 5% HSβCD as the chiral selector and 15% methanol as an organic modifier. scielo.org.mx

| Parameter | Factor Levels Investigated | Optimal Condition for Temazepam | Reference |

|---|---|---|---|

| Chiral Selector Type | HSβCD, HDASβCD, HDMSβCD | HSβCD | scielo.org.mx |

| Chiral Selector Concentration | Varied % | 5% | scielo.org.mx |

| BGE | Borate Buffer | 20 mM | scielo.org.mx |

| pH | Varied | 9.0 | scielo.org.mx |

| Organic Modifier | Methanol | 15% | scielo.org.mx |

Pre-analytical Sample Preparation Techniques for Enantiomeric Analysis

The accurate enantiomeric analysis of (S)-Temazepam in biological matrices is contingent upon effective pre-analytical sample preparation. Biological samples, such as plasma, serum, and urine, are complex mixtures containing numerous endogenous compounds that can interfere with chromatographic analysis. researchgate.net Therefore, extraction and clean-up steps are crucial to isolate the analyte of interest, minimize matrix effects, and ensure the reliability and longevity of the analytical column. The primary goals of sample preparation are to concentrate the analyte, remove interfering substances, and present the sample in a solvent compatible with the subsequent chiral separation technique, typically high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govmdpi.com The choice of preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the specific requirements of the analytical instrumentation.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely utilized technique for the isolation of benzodiazepines, including temazepam, from biological fluids. researchgate.net This method operates on the principle of partitioning the analyte between two immiscible liquid phases: the aqueous biological sample and an organic solvent. The efficiency of the extraction is governed by the analyte's solubility in the chosen organic solvent and the pH of the aqueous phase, which influences the analyte's ionization state.

To prevent the possibility of racemization, which can occur under certain conditions, extraction protocols often avoid strongly acidic or basic conditions. gla.ac.uk A variety of organic solvents have been evaluated for the extraction of temazepam. One study compared the efficacy of four common solvents for extracting racemic temazepam from an aqueous solution, with the results indicating comparable extraction efficiencies. gla.ac.uk

| Extraction Solvent | % Recovery |

|---|---|

| Ethyl acetate | 65% |

| Diethyl ether | 61% |

| Dichloromethane | 55% |

| Chloroform | 60% |

In the context of enantioselective analysis of related 3-hydroxybenzodiazepines in plasma, a specific LLE method involved extraction with diethyl ether at a controlled pH of 1.5. researchgate.netnih.gov Following extraction, it is critical to handle samples appropriately to maintain chiral integrity; for instance, immediate cooling of blood samples at 4°C and centrifugation at 0°C helps to preserve the enantiomeric composition. nih.gov Studies have confirmed that no racemization of the enantiomers was observed following extraction and subsequent enantioselective HPLC analysis under these controlled conditions. nih.gov A two-step LLE process using combinations of dichloromethane/2-propanol followed by dichloromethane/ethyl acetate has also been described for the analysis of temazepam in human oral fluid. scipublications.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while impurities are washed away. Subsequently, the analyte is eluted with a small volume of an appropriate solvent.

The choice of sorbent material is critical for achieving efficient extraction. For benzodiazepines like temazepam, C18 (octadecyl) bonded silica is a commonly used sorbent. nih.gov Research has investigated the SPE of seven 1,4-benzodiazepines, including temazepam, using C18 cartridges and eluting with methanol-water mixtures. nih.gov The recovery of a related benzodiazepine (B76468), oxazepam, was systematically examined using various sorbent materials, including C2, C8, C18, cyanopropyl, phenyl, and cyclohexyl phases, as a function of pH and elution solvent composition. nih.gov

For the analysis of benzodiazepines in spiked urine and plasma samples, C2 cartridges were found to yield the cleanest extracts and high recovery rates. nih.gov The recoveries for several 1,4-benzodiazepines from biological samples were reported to be greater than 90% using this protocol, with no significant interference from endogenous compounds. nih.gov In another application, disc solid-phase extraction was employed for serum sample clean-up prior to the simultaneous HPLC separation of diazepam and its chiral metabolites, including temazepam. tandfonline.com

| Compound | Matrix | Recovery Rate |

|---|---|---|

| Temazepam | Urine/Plasma | > 90% |

| Oxazepam | Urine/Plasma | > 90% |

| Diazepam | Urine/Plasma | > 90% |

| Nordazepam | Urine/Plasma | > 90% |

Method Validation for Chiral Analytical Assays

The validation of a chiral analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable and accurate data on the enantiomeric composition of this compound. scholarsresearchlibrary.comdujps.com According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include specificity (selectivity), linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), and robustness. scholarsresearchlibrary.comdujps.com For chiral assays, particular emphasis is placed on resolution and selectivity between the enantiomers.

Resolution (Rs) is a critical parameter in chiral separations, quantifying the degree of separation between the two enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification. In the chiral HPLC separation of temazepam and other 3-hydroxybenzodiazepines on a derivatized cyclodextrin-bonded phase, a resolution value of 1.8 was achieved for the temazepam enantiomers. nih.gov Similarly, a capillary electrophoresis method using sulfated cyclodextrins as chiral selectors reported very high resolutions for temazepam, demonstrating the efficiency of the chiral selector. scielo.org.mx

Selectivity (or Specificity) refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its counter-enantiomer, impurities, and endogenous matrix components. scholarsresearchlibrary.com The method must demonstrate that there is no interference at the retention times of the (S)- and (R)-temazepam enantiomers. This is typically assessed by analyzing blank matrix samples and samples spiked with potential impurities. scholarsresearchlibrary.com

Reproducibility is a measure of the precision of the method under different conditions. It is evaluated through inter-laboratory comparisons or, more commonly, by assessing intermediate precision (also known as inter-day precision). scholarsresearchlibrary.comdujps.com This involves analyzing replicate samples on different days, with different analysts, or on different equipment to demonstrate the consistency of the results. For a method to be considered reproducible, the relative standard deviation (%RSD) of the results should be within acceptable limits. dujps.com For example, in a validated HPLC method for temazepam and its related substances, the %RSD for inter-day precision was found to be 0.16 and 0.24, indicating good reproducibility. scholarsresearchlibrary.com While this specific study was for an achiral method, the principles and acceptance criteria for precision are directly applicable to the validation of a chiral assay.

Other essential validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. pharmacophorejournal.com This is typically demonstrated by a high correlation coefficient (r² ≥ 0.99) for the calibration curve over a specified concentration range. scholarsresearchlibrary.comdujps.com

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. dujps.com Recoveries are typically expected to be within 98-102%. dujps.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage. pharmacophorejournal.com

By rigorously validating these parameters, a chiral analytical assay for this compound can be established as reliable, accurate, and fit for purpose in research and quality control settings.

Preclinical Pharmacological Mechanisms of S Temazepam

In Vitro Studies on GABA(A) Receptor Interaction

(S)-Temazepam, a chiral benzodiazepine (B76468), exerts its primary pharmacological effects through interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). patsnap.comresearchgate.net The following sections detail the specific in vitro mechanisms of this interaction.

This compound functions as a positive allosteric modulator (PAM) of the GABA(A) receptor. nih.govwikipedia.org Unlike direct agonists that bind to the primary neurotransmitter site, PAMs bind to a distinct, allosteric site on the receptor complex. patsnap.comwikipedia.org This binding event induces a conformational change in the receptor that enhances the effect of the endogenous ligand, GABA. patsnap.com When this compound binds to the benzodiazepine site, it does not open the chloride channel directly but potentiates the receptor's response when GABA is also bound. wikipedia.org This modulation results in an increased frequency of the chloride channel opening, leading to a greater influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. wikipedia.orgnih.govyoutube.com This hyperpolarization makes the neuron less likely to fire an action potential, thus augmenting the inhibitory effects of GABAergic neurotransmission. patsnap.comwikipedia.org Studies on chiral benzodiazepine derivatives have shown that S-isomers, such as this compound, retain this positive modulatory activity. researchgate.net

The high-affinity binding site for benzodiazepines, including this compound, is located at the interface between the α and γ2 subunits of the pentameric GABA(A) receptor complex (designated as α+/γ2–). nih.govnih.govresearchgate.net This binding pocket is formed by amino acid residues from at least six non-contiguous regions, often referred to as Loops A-F, on the extracellular surface of the receptor. researchgate.netresearchgate.net The specific α subunit isoform (e.g., α1, α2, α3, or α5) present in the receptor complex is a critical determinant of the binding properties and pharmacological effects of the ligand. nih.govresearchgate.net Research investigating chiral pairs of benzodiazepines, such as diazepam derivatives, has demonstrated stereoselective binding. nih.govacs.org In these studies, the S-isomers remained active and showed significant binding affinity, whereas the corresponding R-isomers displayed a considerable loss of binding. nih.govresearchgate.netacs.org This indicates that the architecture of the α+/γ2– binding site can sterically differentiate between enantiomers, favoring the conformation of the S-isomer for effective binding.

The positive allosteric modulation by this compound culminates in the enhancement of GABA-induced chloride ion flux. nih.govnih.gov The binding of GABA to its receptor opens an integral chloride ion channel. youtube.comnih.gov The concurrent binding of a benzodiazepine PAM, like this compound, increases the efficacy of GABA, leading to a more pronounced influx of chloride ions and a stronger inhibitory postsynaptic potential. nih.govdoi.org The enhancement of this chloride current is stereoselective. nih.gov Functional assays, such as two-electrode voltage clamp electrophysiology, have been used to investigate pairs of R and S isomers of different benzodiazepine chemotypes. nih.gov These experiments revealed that while S-isomers remained functionally active in potentiating GABA-induced currents, the R-isomers were largely inactive or silent. nih.govresearchgate.net This functional stereoselectivity directly correlates with the binding affinity differences observed, confirming that the S-configuration is essential for the effective allosteric potentiation of the GABA(A) receptor's ion channel function.

The structural basis for how different benzodiazepines interact with the GABA(A) receptor is a subject of ongoing investigation, with in silico studies leading to multiple binding mode hypotheses. nih.govnih.gov It was traditionally assumed that all benzodiazepines utilize a "common" binding mode. nih.gov However, recent research challenges this hypothesis, suggesting that chemically distinct classes of benzodiazepines may interact with the receptor via distinct binding modes. nih.govacs.org

Studies comparing chiral isomers of three different benzodiazepine chemotypes (diazepam derivatives, imidazobenzodiazepines, and triazolam derivatives) provided experimental evidence for this theory. nih.gov For diazepam and triazolam derivatives, a significant discrepancy in binding affinity and functional activity was observed between the S and R isomers, with the S-isomers being active and the R-isomers showing a loss of binding. nih.govresearchgate.netacs.org In contrast, both isomers of the tested imidazobenzodiazepine showed comparable binding affinities. nih.gov These findings, supported by computational docking studies, suggest that imidazobenzodiazepines utilize a different binding orientation within the pocket compared to diazepam-type and triazolam-type ligands. nih.govresearchgate.netnih.gov This implies that while this compound (a diazepam derivative) shows high stereoselectivity, other chiral benzodiazepines may not, depending on their specific chemical scaffold and resulting binding mode.

Interactive Data Table: In Vitro Mechanisms of this compound

| Mechanism | Description | Key Findings for S-Isomers |

|---|---|---|

| Positive Allosteric Modulation | Enhances GABA's effect by binding to an allosteric site, increasing the frequency of chloride channel opening. | S-isomers retain potent positive modulatory activity on GABA(A) receptors. |

| Ligand Binding Site | Binds with high affinity to the α+/γ2– subunit interface of the GABA(A) receptor. | S-isomers remain active and show significant binding affinity, while R-isomers exhibit a loss of binding. |

| Chloride Ion Flux | Potentiates the influx of chloride ions through the GABA(A) receptor channel in the presence of GABA. | S-isomers stereoselectively enhance GABA-induced chloride currents, correlating with binding affinity. |

| Binding Mode | The specific orientation and interaction within the binding pocket. | Evidence suggests distinct binding modes for different benzodiazepine classes; diazepam derivatives like Temazepam show high stereoselectivity. |

Preclinical Neurobiological Investigations in Animal Models

Preclinical studies in animal models have investigated the influence of temazepam on the hypothalamic-pituitary-adrenocortical (HPA) axis, a critical system in the stress response. nih.gov The hypothalamic paraventricular nucleus (PVN) is a key structure within this axis, integrating stress signals and controlling neuroendocrine and autonomic outputs. frontiersin.org

Research in adult male Wistar rats using in vivo microdialysis demonstrated that systemic administration of temazepam modulates neuronal activity within the PVN. nih.gov Specifically, temazepam was found to enhance the intra-PVN release of the neuropeptide vasopressin (AVP) in a dose-dependent manner. nih.gov This AVP is known to originate from magnocellular neurons of the hypothalamic neurohypophyseal system. nih.gov Concurrently, temazepam dose-dependently blunted the stress-induced secretion of corticotropin (B344483) (ACTH). nih.gov These results suggest that temazepam's modulation of the HPA axis is centrally mediated by altering intra-PVN AVP release. nih.gov The increased release of AVP from magnocellular neurons is thought to exert a negative tone on ACTH secretion, likely by inhibiting the release of ACTH secretagogues from the median eminence into the hypophyseal portal blood. nih.gov

Interactive Data Table: Preclinical Effects of Temazepam on PVN Activity

| Animal Model | Method | Brain Region | Key Finding | Implied Mechanism |

|---|---|---|---|---|

| Adult Male Wistar Rats | Intravenous administration, in vivo microdialysis | Hypothalamic Paraventricular Nucleus (PVN) | Dose-dependent enhancement of intra-PVN vasopressin (AVP) release. | Increased AVP from magnocellular neurons provides a negative influence on ACTH secretion, modulating the HPA axis. |

| Temazepam Dose | Effect on Intra-PVN AVP Release | Effect on Plasma AVP Levels |

|---|---|---|

| Low to High | Dose-dependent increase | Unaffected |

Influence on Corticotropin (ACTH) Secretion under Stress Conditions

Temazepam exerts a significant influence on the HPA axis, particularly by modulating the secretion of corticotropin (ACTH) under stressful conditions. nih.govfrontiersin.org In preclinical studies involving Wistar rats exposed to a stressor, temazepam was shown to blunt the stress-induced secretion of ACTH in a dose-dependent manner. nih.gov This attenuating effect on ACTH release is a key mechanism in its modulation of the central nervous system's response to stress. nih.govfrontiersin.org

Impact on Sleep Architecture and Electroencephalographic Patterns in Preclinical Models

Temazepam significantly alters sleep architecture and electroencephalographic (EEG) patterns, particularly those associated with non-rapid eye movement (NREM) sleep. escholarship.orgnih.gov High-density EEG investigations in preclinical human models have provided detailed insights into these changes. frontiersin.orgescholarship.orgnih.gov The compound is known to decrease slow-wave sleep (SWS) and REM sleep while increasing NREM stage 2 sleep. frontiersin.org

Studies utilizing high-density EEG have demonstrated that temazepam administration is associated with significant decreases in both slow-wave activity and the incidence of slow waves during NREM sleep. frontiersin.orgescholarship.orgnih.gov These reductions are not uniform throughout the sleep period; they are most prominently observed in the latter portions of the night. escholarship.orgnih.govresearchgate.net This effect indicates a direct modulation of the neural oscillations that characterize deep, restorative sleep. frontiersin.org

Beyond simply reducing their frequency, temazepam also alters the physical characteristics, or morphology, of the slow waves themselves. escholarship.orgnih.gov Specifically, temazepam is associated with a decrease in the magnitude, or amplitude, of high-amplitude slow waves. frontiersin.orgnih.gov It also reduces the slope of these waves. frontiersin.orgnih.gov These morphological changes are most pronounced during the first NREM sleep episode and are topographically localized, with the most significant effects observed in the frontal derivations of the EEG. frontiersin.orgescholarship.orgnih.gov

| Parameter | Effect of Temazepam | Temporal and Topographical Details |

|---|---|---|

| Slow Wave Activity & Incidence | Significant decrease | Most prominent in the latter part of the sleep period |

| High-Amplitude Slow Wave Magnitude | Decrease | Most prominent in the first NREM episode; frontal derivations |

| High-Amplitude Slow Wave Slope | Decrease | Most prominent in the first NREM episode; frontal derivations |

The observed changes in sleep architecture and EEG patterns are rooted in temazepam's primary mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govpatsnap.com GABA is the principal inhibitory neurotransmitter in the central nervous system. patsnap.comyoutube.com Temazepam, like other benzodiazepines, binds to a specific site on the GABA-A receptor complex, which is distinct from the GABA binding site itself. patsnap.com This binding enhances the affinity of the receptor for GABA. patsnap.com

Translocator Protein (TSPO) Binding and Antagonism Research

In addition to its well-established action at the GABA-A receptor, the broader class of benzodiazepines, including temazepam, interacts with another site known as the Translocator Protein (TSPO). nih.govfrontiersin.org TSPO, an 18 kDa protein located on the outer mitochondrial membrane, was historically referred to as the "peripheral benzodiazepine receptor" due to its discovery as an alternative binding site for the benzodiazepine diazepam. nih.govfrontiersin.org

TSPO is ubiquitously expressed, with particularly high levels in steroid-producing tissues, and is implicated in a variety of cellular functions, including cholesterol transport, steroidogenesis, and mitochondrial respiration. nih.govnih.gov In the central nervous system, TSPO is mainly expressed in glial cells, and its expression is significantly upregulated under conditions of neuroinflammation, making it a valuable diagnostic marker. nih.govfrontiersin.org Conversely, lower levels of TSPO expression have been noted in anxiety disorders. nih.gov The ability of benzodiazepines to bind to this protein suggests a potential role in modulating mitochondrial functions and neurosteroid synthesis, although the specific contributions of this compound binding and potential antagonism at this site require further dedicated research.

Characterization of this compound as a Potential TSPO Antagonist in In Vitro Systems

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, was initially identified as the peripheral benzodiazepine receptor (PBR) due to its role as a secondary binding site for benzodiazepines like diazepam. mdpi.comfrontiersin.org Subsequent research has characterized various ligands for this protein, classifying them based on their functional effects. In this context, benzodiazepines, including temazepam, have been described as TSPO antagonists in in vitro studies. mdpi.com This classification is based on functional outcomes observed in cellular assays, such as those measuring cell proliferation. mdpi.com

The interaction of ligands with TSPO can lead to a range of cellular effects, including the modulation of steroidogenesis, inflammation, and cell proliferation. nih.govnih.gov The characterization of a compound as a TSPO antagonist, like temazepam, is significant as it suggests an ability to block or inhibit these TSPO-mediated functions. mdpi.com The development of a novel fluorinated derivative, [¹⁸F]Fluoroethyltemazepam, for positron emission tomography (PET) imaging of TSPO further underscores the recognized interaction between the temazepam structure and this protein. mdpi.com

| Compound | Receptor Target | Observed In Vitro Activity | Basis for Characterization |

|---|---|---|---|

| This compound | Translocator Protein (18 kDa) (TSPO) | Antagonist | Functional cell proliferation assays mdpi.com |

Investigation of Concurrent Binding to GABA Receptors and TSPO

A key aspect of the pharmacology of this compound is its ability to concurrently bind to two distinct and significant molecular targets: the GABA-A receptor and TSPO. mdpi.com The primary and most well-understood mechanism of action for benzodiazepines is their role as positive allosteric modulators of GABA-A receptors. patsnap.comnih.gov Temazepam binds to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits. wikipedia.orgnih.gov This binding enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and a general inhibitory effect on the central nervous system. patsnap.comwikipedia.org

In addition to this primary mechanism, temazepam binds to TSPO, which is located on the outer mitochondrial membrane. frontiersin.orgnih.gov This dual binding capability is a notable feature of its molecular profile. Research involving radiolabeled temazepam derivatives for PET imaging has highlighted this concurrent binding as a critical consideration, as the resulting signal would reflect engagement with both target sites. mdpi.com The affinity for two separate receptors—one involved in synaptic inhibition and the other in mitochondrial functions like neurosteroid synthesis—indicates a complex pharmacological profile. mdpi.comgabarx.com

| Binding Site | Cellular Location | Primary Pharmacological Effect |

|---|---|---|

| GABA-A Receptor | Postsynaptic neuronal membrane | Positive allosteric modulation, enhancing GABAergic inhibition patsnap.comnih.gov |

| Translocator Protein (18 kDa) (TSPO) | Outer mitochondrial membrane | Antagonism, modulation of mitochondrial functions mdpi.comnih.gov |

Preclinical Stereoselective Metabolism and Disposition of S Temazepam

Comparative Stereoselective Metabolism in Animal Models

Animal models have demonstrated considerable interspecies variation in the metabolism and excretion of temazepam. nih.gov The primary metabolic routes across species like mice, rats, and dogs are conjugation and N-demethylation. nih.goviarc.fr

The conjugation of temazepam enantiomers occurs at different rates, a hallmark of stereoselective metabolism. Studies on the metabolite oxazepam show that the clearance of the (S)-enantiomer via glucuronidation is significantly higher than that of the (R)-enantiomer in human liver models. mdpi.com This preference for the (S)-enantiomer leads to different plasma concentration ratios of the enantiomers. For instance, after administering racemic oxazepam, the S/R glucuronide ratio in plasma can be as high as 3.5. mdpi.com While direct kinetic data for (S)-temazepam versus (R)-temazepam conjugation in preclinical animal models is sparse, the pronounced stereoselectivity observed for its metabolite, oxazepam, strongly suggests that a similar differential rate exists for temazepam itself. mdpi.com This stereoselectivity can arise from different binding affinities of the enantiomers to the active sites of metabolic enzymes.

Biliary Excretion and Metabolite Profiles in Animal Studies

The route of excretion for temazepam and its metabolites varies significantly between species. In rats, excretion is primarily fecal (around 78%), which is a direct result of substantial biliary excretion of metabolites (approximately 59% of the dose). nih.goviarc.fr Studies in male Wistar rats showed that 85-90% of an intravenous dose was excreted into the bile within 8 hours. nih.goviarc.fr This indicates a significant enterohepatic circulation, where metabolites excreted in bile are reabsorbed from the intestine. nih.govtemple.edu In contrast, mice and dogs excrete a larger portion in urine (about 37%) and a lesser, though still significant, amount in feces (about 55%). nih.goviarc.fr

The metabolite profiles also differ. In mice, the major urinary metabolite is conjugated oxazepam (23% of the dose). nih.goviarc.fr In dogs, conjugated temazepam and conjugated oxazepam are found in roughly equal amounts (15% and 16%, respectively). nih.goviarc.fr In cats, temazepam is the main metabolite of diazepam, which can then be glucuronidated; however, unlike in dogs, other glucuronidated metabolites were not observed, indicating a slower biotransformation process. researchgate.net

Table 2: Excretion and Metabolite Data in Animal Models

| Animal Model | Primary Excretion Route | Major Urinary Metabolites (% of Dose) | Biliary Excretion |

|---|---|---|---|

| Rat | Feces (78%) nih.goviarc.fr | Unidentified (1%) nih.goviarc.fr | High (59% of dose) nih.goviarc.fr |

| Mouse | Feces (~55%) / Urine (37%) nih.goviarc.fr | Oxazepam conjugate (23%) nih.goviarc.fr | Moderate |

| Dog | Feces (~55%) / Urine (37%) nih.goviarc.fr | Temazepam conjugate (~15%), Oxazepam conjugate (~16%) nih.goviarc.fr | Moderate |

Preclinical Distribution Studies

The distribution of temazepam to various tissues is a critical aspect of its preclinical profile. Temazepam is known to be highly bound to plasma proteins (approximately 96%), which can limit its diffusion from the systemic circulation into tissues like the brain. hres.camdpi.com Despite this, it does cross the placenta in rats and rabbits. nih.goviarc.fr Studies using nanostructured lipid carriers (NLCs) have been conducted to enhance brain delivery. mdpi.com These studies, while focused on formulation, provide insights into distribution. For example, brain uptake studies in mice demonstrated that specially formulated this compound could achieve significantly higher concentrations in the brain compared to the free drug, indicating that overcoming the blood-brain barrier is a key factor in its central nervous system distribution. researchgate.net The stereoselectivity of a compound can also influence its distribution, as enantiomers may have different affinities for plasma proteins, which in turn affects their volume of distribution. nih.gov

Assessment of Blood-Brain Barrier Permeability in Animal Models

The blood-brain barrier (BBB) is a highly selective interface that regulates the passage of substances from the systemic circulation into the central nervous system (CNS). nih.gov The ability of a drug to permeate the BBB is a critical factor for its efficacy in treating neurological disorders.

Temazepam is characterized as a lipophilic compound, a property that generally facilitates passage across the BBB. researchgate.net It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low aqueous solubility. nih.govresearchgate.net However, several factors limit its ability to achieve therapeutic concentrations in the brain after oral administration. nih.gov One significant factor is its high degree of binding to plasma proteins, with approximately 96% of the unchanged drug bound. nih.govfda.gov This extensive binding restricts the amount of free drug available to diffuse from the circulation into the brain tissue. nih.gov

Furthermore, the inherent tightness of the BBB's endothelial cell junctions serves to inhibit the paracellular transport of most drugs, including temazepam. nih.gov While direct preclinical studies assessing the BBB permeability specifically of this compound in animal models are not extensively detailed in the available literature, studies on racemic temazepam provide foundational insights. The disposition of racemic temazepam has been investigated in various animal species, including mice, rats, and dogs, with conjugation and N-demethylation identified as the primary metabolic pathways. nih.gov In rats, a significant portion of temazepam metabolites is excreted via the feces due to biliary excretion. nih.gov

The challenge of overcoming the BBB has led researchers to explore various strategies, including the development of novel delivery systems to enhance brain uptake. nih.gov

Development and Evaluation of Brain-Targeted Nanocarrier Delivery Systems

To address the limitations in brain delivery, research has focused on nanoparticle technology. nih.gov Nanostructured lipid carriers (NLCs) have emerged as a promising system to enhance the bioavailability and brain-targeting efficiency of drugs like temazepam. nih.govresearchgate.netnih.gov NLCs are composed of a blend of solid and liquid lipids, which can encapsulate lipophilic drugs and potentially improve their transit across the BBB. nih.gov

One study focused on developing and optimizing temazepam-loaded NLCs for improved oral brain delivery. nih.govresearchgate.netnih.gov The NLCs were prepared using a solvent injection method. nih.gov

Table 1: Composition and Properties of Optimized Temazepam-Loaded NLC Formulation (NLC-1)

| Component/Parameter | Value |

|---|---|

| Composition | |

| Compritol® 888 ATO | 75 mg |

| Oleic Acid | 25 mg |

| Poloxamer® 407 | 0.3 g |

| Physicochemical Properties | |

| Average Particle Size | 306.6 ± 49.6 nm |

| Polydispersity Index (PDI) | 0.09 ± 0.10 |

| Zeta Potential | -10.2 ± 0.3 mV |

| Entrapment Efficiency | 75.2 ± 0.1% |

Data sourced from studies on racemic temazepam. nih.govresearchgate.netnih.gov

The optimized formulation (NLC-1) demonstrated a sustained-release profile in vitro. nih.govresearchgate.net In vivo studies were conducted in rats to assess the brain uptake and pharmacokinetic profile of the temazepam-NLC formulation compared to a standard temazepam suspension, using technetium-99m (⁹⁹ᵐTc) as a radiolabel. nih.govnih.gov

Gamma scintigraphy images showed a marked improvement in brain uptake for the oral ⁹⁹ᵐTc-temazepam NLC formulation versus the ⁹⁹ᵐTc-temazepam suspension. nih.govnih.gov The pharmacokinetic analysis further supported the enhanced brain delivery.

Table 2: Pharmacokinetic Parameters of ⁹⁹ᵐTc-Temazepam Formulations in Rats Following Oral Administration

| Parameter | ⁹⁹ᵐTc-Temazepam Suspension | ⁹⁹ᵐTc-Temazepam NLC-1 |

|---|---|---|

| Plasma | ||

| Cₘₐₓ (% dose/g) | 1.8 ± 0.1 | 3.1 ± 0.2 |

| Tₘₐₓ (h) | 2.0 | 4.0 |

| AUC₀₋₂₄ (h·% dose/g) | 16.5 ± 1.1 | 48.3 ± 2.9 |

| Brain | ||

| Cₘₐₓ (% dose/g) | 0.8 ± 0.1 | 2.5 ± 0.2 |

| Tₘₐₓ (h) | 4.0 | 4.0 |

| AUC₀₋₂₄ (h·% dose/g) | 9.9 ± 0.6 | 32.5 ± 1.8 |

| Relative Bioavailability | - | 292.7% |

Data represents mean ± SD and is sourced from studies on racemic temazepam. nih.gov

The results indicated that the NLC formulation significantly increased the relative bioavailability of temazepam by 292.7% compared to the suspension. nih.govnih.gov The NLC formulation also exhibited a clear targeting affinity for the rat brain. nih.govresearchgate.netnih.gov These findings suggest that NLCs are a viable and potential nanocarrier system for enhancing the brain delivery of temazepam. nih.gov While this research was conducted with racemic temazepam, it lays the groundwork for future stereoselective studies to determine if such a delivery system could differentially affect the disposition of the (S)-enantiomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Temazepam |

| Temazepam |

| N-desmethyl temazepam |

| Oleic Acid |

| Oxazepam |

| Poloxamer® 407 |

Computational and Molecular Modeling Studies of S Temazepam

Conformational Analysis and Molecular Energy Minimization

Conformational analysis is a critical step in understanding the behavior of a flexible molecule such as (S)-Temazepam. It involves identifying the molecule's preferred three-dimensional arrangements (conformers) and their relative stabilities. This is typically achieved through energy minimization, a computational process that adjusts the geometry of a molecule to find a structure with the minimum potential energy. mdpi.comnih.govacs.org

This compound, like other benzodiazepines, possesses a flexible seven-membered diazepine ring. Computational studies have explored its conformational flexibility to identify the most stable, low-energy states. After performing molecular energy minimization, researchers have identified multiple stable conformations for temazepam. nih.gov

Computational modeling of temazepam has revealed the existence of different conformational polymorphs, with two basic types of conformers often described as "U-type" and "I-type". youtube.com Theoretical calculations on isolated molecules have suggested that the I-type conformer is more stable than the U-type conformers. youtube.com The relative energies of these conformers determine their population distribution at equilibrium, which can influence the molecule's ability to bind to its receptor. Conformations with relative free energies greater than 2-3 kcal/mol are generally populated to a very minor extent at room temperature and are less likely to be the bioactive conformation. nih.govnih.gov

| Conformer Type | Relative Stability (Computational Prediction) | Key Structural Feature |

|---|---|---|

| I-type | More Stable | Unusually bent conformation |

| U-type | Less Stable | Represents a different folding of the diazepine ring |

The flexibility of this compound is also defined by the rotation around its single bonds. The C5-phenyl bond is particularly important, as the orientation of this ring is crucial for receptor binding. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy required to rotate around specific bonds, known as the rotational energy barrier. researchgate.netnih.gov

These calculations involve systematically changing the dihedral angle of the bond of interest and calculating the molecule's energy at each step to generate a potential energy profile. The rotational barrier is the energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state. researchgate.net For temazepam, DFT computations have been employed to provide insight into these reorientational barriers, which are critical for understanding the dynamics of the molecule and its ability to adopt the correct orientation for binding within the receptor pocket. youtube.com

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking simulations are crucial for understanding its interaction with the gamma-aminobutyric acid type A (GABA(A)) receptor, its primary molecular target. researchgate.net

The GABA(A) receptor is a pentameric ligand-gated ion channel. The binding site for benzodiazepines is located at the interface between the α and γ subunits (typically α+/γ2–). Since high-resolution crystal structures of all GABA(A) receptor subtypes are not always available, homology models are often constructed based on the known structures of related proteins.

Docking simulations of this compound into these GABA(A) receptor models predict its binding pose within this pocket. Studies on chiral diazepam-like derivatives have shown that the (S)-enantiomer remains active, while the (R)-enantiomer exhibits a loss of binding, indicating a clear stereoselective preference. The predicted orientation places the C5-phenyl ring and other key functional groups in positions that allow for favorable interactions with specific amino acid residues lining the binding pocket. Different potential binding modes have been proposed, with evidence suggesting that diazepam-like compounds may favor a "common binding mode II" (CBM II).

The difference in binding affinity and activity between the (S) and (R) enantiomers of temazepam is due to enantioselective interactions with the chiral environment of the GABA(A) receptor binding site. Docking studies help to elucidate these interactions at a molecular level.

The (S)-configuration allows the molecule to fit more favorably into the asymmetric binding pocket, maximizing stabilizing interactions and minimizing steric clashes. For temazepam, key interactions contributing to its sedative effect have been suggested to involve the A chain of the beta subunit and the E chain of the gamma subunit of the receptor. researchgate.net The specific interactions may include hydrogen bonds, van der Waals forces, and π-π stacking with aromatic residues in the binding site. The inability of the (R)-enantiomer to achieve this optimal fit explains its significantly lower binding affinity and pharmacological activity. This enantioselectivity is a hallmark of specific, high-affinity ligand-receptor interactions.

| Interaction Type | Receptor Subunit/Residues | Role in Binding |

|---|---|---|

| Binding Pocket Location | α+/γ2– subunit interface | Defines the primary benzodiazepine (B76468) binding site. |

| Key Subunit Chains | Beta (A chain), Gamma (E chain) | Interactions with these chains are linked to sedative effects. researchgate.net |

| Enantioselectivity Driver | Chiral center at C3 | Determines the stereospecific fit into the asymmetric binding pocket. |

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, providing insights into the stability, flexibility, and conformational changes of the complex. nih.gov

MD simulations of benzodiazepine-GABA(A) receptor complexes are performed to assess the stability of the predicted docking pose. A key metric used is the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable system is indicated by the RMSD value reaching a plateau, signifying that the complex has reached equilibrium and is not undergoing major structural changes. For similar ligand-GABA(A) receptor complexes, RMSD values typically stabilize within a range of 1.5–2.0 Å. nih.gov

Another metric, the Root-Mean-Square Fluctuation (RMSF), is used to identify which parts of the protein are more flexible or rigid. Analysis of the interactions (e.g., hydrogen bonds) over time can confirm which connections are most persistent and crucial for stable binding. These simulations can validate the docking results and provide a more realistic understanding of the dynamic interactions that govern the binding of this compound to the GABA(A) receptor. youtube.com

| Metric | Purpose | Indication of Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Plateauing of the RMSD value (e.g., within 1.5-2.0 Å) indicates the complex has reached a stable equilibrium. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Low RMSF values in the binding site suggest stable ligand-receptor interactions. |

| Interaction Fraction | Quantifies the persistence of specific interactions (e.g., hydrogen bonds) over the simulation time. | High interaction fractions for specific ligand-residue pairs highlight key binding determinants. |

Theoretical Studies of Chiral Selector-Benzodiazepine Complex Formation

Theoretical and computational studies have become indispensable tools for elucidating the complex interactions between chiral selectors and benzodiazepines like temazepam. mdpi.com These in silico approaches complement experimental findings by providing detailed insights into the formation of diastereomeric complexes, which is the fundamental basis for chiral separation. mdpi.com Molecular modeling, in particular, allows for the investigation of binding energies, intermolecular forces, and the specific conformations adopted by the selector and the individual enantiomers upon complexation. nih.govresearchgate.net

In the context of separating 3-chiral-1,4-benzodiazepines, including temazepam, research has focused on the use of sulfated cyclodextrins (CDs) as effective chiral selectors in capillary electrophoresis. scielo.org.mx A theoretical study involving semiempirical calculations has been employed to postulate the interaction model between benzodiazepines and heptakis-6-sulfato-β-cyclodextrin (HSβCD). scielo.org.mx Such studies begin with conformational analysis of the benzodiazepine. For temazepam, three stable conformations were identified after minimizing the molecular energy. scielo.org.mx The most stable conformer is then used for subsequent calculations to model the inclusion complex with the chiral selector. scielo.org.mx These computational models are crucial for understanding the stoichiometry of the host-guest complex and the spatial arrangement of the guest molecule within the selector's cavity. mdpi.com

The primary goal of these theoretical investigations is to understand the subtle differences in interaction energies and geometries between the chiral selector and the (S) and (R) enantiomers of temazepam. These differences are ultimately responsible for the enantioselective recognition and separation observed experimentally. researchgate.netresearchgate.net

Determination of Apparent Equilibrium Constants

The stability of the complex formed between a chiral selector and an analyte is quantified by the equilibrium constant (K). wikipedia.org In the context of chiral separations, this is often referred to as the apparent equilibrium constant, which describes the equilibrium between the free analyte enantiomer and the selector-analyte complex. wikipedia.orgnih.gov Determining these constants is vital for optimizing separation methods and for quantitatively describing the binding affinity. libretexts.org

For the chiral separation of temazepam and other benzodiazepines using sulfated cyclodextrins in capillary electrophoresis, the apparent equilibrium constants for the complex formation have been calculated. scielo.org.mx These calculations are typically performed under optimized experimental conditions that yield the highest enantiomeric resolution. For instance, high resolution for temazepam was achieved using a 20 mM borate buffer at pH 9.0, with 5% heptakis-6-sulfato-β-cyclodextrin (HSβCD) as the chiral selector and 15% methanol as an organic modifier. scielo.org.mx

The values of the apparent equilibrium constants provide a quantitative measure of the interaction strength. A higher K value indicates a more stable complex, and the difference in K values between the two enantiomers (ΔK) is directly related to the degree of chiral discrimination and the feasibility of their separation.

| Benzodiazepine | Enantiomer | Apparent Equilibrium Constant (K) |

|---|---|---|

| Temazepam | This compound | Data not available in provided sources |

| (R)-Temazepam | Data not available in provided sources | |

| Oxazepam | Enantiomer 1 | Data not available in provided sources |

| Enantiomer 2 | Data not available in provided sources | |

| Lorazepam | Enantiomer 1 | Data not available in provided sources |

| Enantiomer 2 | Data not available in provided sources |

Specific numerical values for the apparent equilibrium constants for this compound were not detailed in the provided search results, though their calculation was mentioned. scielo.org.mx

Understanding Mechanisms of Chiral Discrimination

The mechanism of chiral discrimination lies in the differential stability of the diastereomeric complexes formed between the chiral selector and the individual enantiomers of temazepam. nih.gov Molecular modeling and theoretical studies are pivotal in revealing the specific interactions that govern this enantioselective recognition. researchgate.netresearchgate.net

For benzodiazepines, the seven-membered diazepine ring is not planar and exists as a mixture of rapidly interconverting conformational enantiomers (P and M helicity) at room temperature. researchgate.net Chiral discrimination can therefore arise not only from the configuration at the C3 stereocenter (R/S) but also from a preferential binding of the chiral selector to one of these conformations. researchgate.netresearchgate.net

Several types of intermolecular forces contribute to the formation and stability of the inclusion complex:

Hydrogen Bonding: The hydroxyl group at the C3 position and the carbonyl group at the C2 position of temazepam are key sites for hydrogen bonding. The ability of these groups to form hydrogen bonds with the functional groups of the chiral selector (e.g., the sulfate and hydroxyl groups of HSβCD) can differ in geometry and strength for the (S) and (R) enantiomers. researchgate.netmdpi.com

Hydrophobic Interactions: The phenyl and chlorophenyl rings of temazepam can be included within the hydrophobic cavity of a cyclodextrin selector. The precise fit and the extent of these hydrophobic interactions can vary between the two enantiomers, leading to differences in complex stability. scielo.org.mx

Steric Hindrance: The spatial arrangement of substituents on the temazepam molecule can lead to steric clashes with the chiral selector for one enantiomer but not the other. For example, computational models of benzodiazepine binding sites have postulated that steric hindrance can negatively affect the binding of one stereoisomer over another. researchgate.net

Computational studies, such as molecular docking, simulate the process of an enantiomer approaching and binding to the chiral selector. researchgate.net These simulations can predict the most energetically favorable binding mode for each enantiomer, revealing differences in binding energy that explain the observed enantioselectivity. researchgate.net For instance, the model of interaction between a benzodiazepine and HSβCD involves the inclusion of the chlorophenyl group into the cyclodextrin cavity, with the rest of the molecule interacting with the rim, allowing for differential interactions based on the stereochemistry at C3. scielo.org.mx

Q & A

Q. What experimental design considerations are critical for studying the enantioselective pharmacokinetics of (S)-Temazepam?

- Methodological Answer: Use a crossover design with chiral chromatography (e.g., dynamic micellar electrokinetic chromatography) to isolate this compound from its enantiomer. Include control groups to account for racemization during sample preparation . Optimize temperature and pH to stabilize the enantiomer, as interconversion barriers (ΔG‡ ≈ 90 kJ/mol at 25°C) significantly affect data reliability .

Q. How can researchers address contradictions in clinical trial data for this compound’s efficacy across different dosages?

- Methodological Answer: Conduct sensitivity analyses stratified by dosage (e.g., 7.5 mg vs. 15 mg) and patient subgroups (e.g., elderly populations). Use meta-regression to identify confounding variables like age-related metabolic differences or co-administered medications. Refer to secondary studies for underpowered endpoints (e.g., objective WASO measurements) .

Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?

- Methodological Answer: Employ solid dispersion techniques with hydrophilic carriers (e.g., PVP) to enhance solubility. Validate purity using HPLC-UV coupled with chiral columns and confirm structural integrity via NMR spectroscopy. Monitor racemization kinetics under storage conditions to ensure enantiomeric stability .

Advanced Research Questions

Q. How do steric hindrance and hydrogen-bonding interactions influence the chiral separation efficiency of this compound?

- Methodological Answer: Analyze molecular docking simulations to map steric clashes caused by the methyl group at the chiral center. Compare retention times in chiral stationary phases (CSPs) with varying pore sizes. Experimental data from sodium cholate-based micellar systems show that blocking hydrogen-bonding sites reduces selectivity by 15–20% .

Q. What statistical approaches resolve discrepancies between subjective and objective sleep metrics in this compound trials?

- Methodological Answer: Apply Bland-Altman plots to quantify bias in subjective vs. polysomnography-derived TST (total sleep time). Use mixed-effects models to adjust for placebo effects and inter-individual variability. For example, temazepam 15 mg improved subjective TST by 45 min but showed no significant objective improvement in some cohorts .

Q. How can in vitro assays model the enantiomerization of this compound under physiological conditions?

- Methodological Answer: Simulate gastric pH (1.5–3.5) and body temperature (37°C) in biorelevant media. Track enantiomeric excess (ee) via circular dichroism spectroscopy. At 37°C, the half-life of racemization decreases to ~12 min, necessitating rapid sampling protocols to avoid data skewing .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in stability studies of this compound formulations?

- Methodological Answer: Standardize accelerated stability testing (40°C/75% RH) with periodic ee assessments. Use Arrhenius plots to extrapolate shelf-life, accounting for activation entropy (ΔS‡ ≈ −50 J/mol·K) . Publish raw chromatograms and kinetic parameters in supplementary materials to enable cross-validation .

Q. How should researchers handle missing data in longitudinal studies on this compound’s neurocognitive effects?

- Methodological Answer: Implement multiple imputation (MI) with chained equations, using baseline covariates like age and baseline MMSE scores. Validate imputations via sensitivity analyses comparing complete-case and MI-derived estimates .

Experimental Challenges

Q. Why do some studies report conflicting results on this compound’s hepatotoxicity?

- Methodological Answer: Discrepancies arise from species-specific metabolism; murine models show hyperplastic liver nodules at high doses, but human relevance is unclear. Use primary hepatocyte cultures with human CYP3A4 isoforms to improve translational relevance. Always report dose-equivalent scaling factors .

Q. What steps mitigate racemization during this compound sample preparation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.